molecular formula C12H24N2O2 B12311070 tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B12311070
M. Wt: 228.33 g/mol
InChI Key: ATSBZGYRUFOVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of carbamates. It is often used as a building block in organic synthesis due to its functional groups, which allow for various chemical modifications. This compound is characterized by its tert-butyl group, aminoethyl side chain, and a pyrrolidine ring, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process begins with the reaction of 3-(2-aminoethyl)-4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of various bioactive molecules. It can be incorporated into peptides and proteins to investigate their biological functions and interactions .

Medicine: In medicinal chemistry, this compound is used in the development of new drugs. Its functional groups allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring and the specific positioning of the aminoethyl and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(9)5-6-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

ATSBZGYRUFOVCK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1CCN)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.